Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate
Overview
Description
Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate is an organic compound with the molecular formula C7H12O4 It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of both an ester and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with oxetan-3-ol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the oxetane ring .
Another method involves the use of ethyl 2-bromoacetate and oxetan-3-one, followed by reduction with a suitable reducing agent like sodium borohydride. This method also yields this compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ethyl 2-oxo-2-(oxetan-3-yl)acetate.
Reduction: Formation of ethyl 2-hydroxy-2-(oxetan-3-yl)methanol.
Substitution: Formation of ethyl 2-chloro-2-(oxetan-3-yl)acetate.
Scientific Research Applications
Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate can be compared with other oxetane derivatives and similar compounds:
Oxetane: A simple four-membered cyclic ether without additional functional groups.
Ethyl 2-oxo-2-(oxetan-3-yl)acetate: An oxidized form of this compound.
Ethyl 2-chloro-2-(oxetan-3-yl)acetate: A substituted derivative with a chlorine atom replacing the hydroxyl group.
The uniqueness of this compound lies in its combination of the oxetane ring with both hydroxyl and ester functionalities, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZQYZBMWHLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1509910-39-7 | |
Record name | ethyl 2-hydroxy-2-(oxetan-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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